Boc-4-(fmoc-amino)-l-phenylalanine
Overview
Description
“Boc-4-(fmoc-amino)-l-phenylalanine” is a compound used in the field of peptide synthesis . It is a type of amino acid that is used for preparing water-soluble highly helical peptides .
Synthesis Analysis
The synthesis of “this compound” involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C29H30N2O6 . It has a molecular weight of 502.56 . The InChI code for this compound is 1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically associated with peptide synthesis . The reactions involve the use of isocyanate intermediates, which are generated in situ .Physical And Chemical Properties Analysis
“this compound” is a white to off-white powder . The compound should be stored at temperatures between 0-8°C .Scientific Research Applications
Native Chemical Ligation at Phenylalanine : Erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine, useful in peptide synthesis (Crich & Banerjee, 2007).
Synthesis of Phosphotyrosyl Peptide Analogues : The synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its Boc or Fmoc derivatives aids in the solid-phase synthesis of SH2-related peptides containing nonhydrolyzable phosphotyrosyl mimetics (Burke et al., 1993).
Development of Amino Acids with Modified Electronic and Steric Properties : NH-Boc- or NH-Fmoc-protected l-phenylalanines with diverse functionalities offer altered electronic and steric properties, beneficial for creating specific amino acid derivatives (Illuminati et al., 2022).
Coupling Reaction of L-Phenylalanine : Boc, Z, and Fmoc as protecting groups have been used for the successful amino group protection of L-phenylalanine, leading to new conjugated products (Y. Dacheng, 2009).
Synthesis of Biotinylated Amino Acids : Boc-L-Aph and Fmoc-L-lysine have been prepared using different coupling reagents, contributing to the preparation of biotinylated compounds (Feng et al., 2010).
Synthesis of Opioid Peptides : The synthesis of the title compound from L-phenylalanine, protected using the Boc group, demonstrates its utility in opioid peptide synthesis (M. Yan, 2010).
Development of Conformationally Constrained Amino Acids : N α -Fmoc N,N'-bis-Boc-guanyl-Tic-OH amino acids, combining basic and aromatic features, are synthesized for peptide-based structure-activity studies (Severino et al., 2004).
Solid-Phase Peptide Synthesis : Fmoc and Boc groups are mainstays in Solid-Phase Peptide Synthesis (SPPS), highlighting their importance in peptide assembly and modification (Nandhini et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boc-4-(fmoc-amino)-l-phenylalanine is a complex compound that primarily targets amino functions . The compound’s primary targets are the amino groups in various biochemical structures, where it plays a pivotal role in their protection .
Mode of Action
The compound operates by providing dual protection to amino functions . It contains one or two Boc-groups (tert-butyl carbamate groups) that result from the protection of amines and amides . This protection facilitates the cleavage due to the mutual interaction between two protecting groups on the same nitrogen .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of multifunctional targets . As amino functions often occur in this context, issues related to their protection become prominent . The compound’s action on these pathways results in the synthesis, properties, and applications of products containing one or two Boc-groups .
Result of Action
The result of the compound’s action is the creation of products containing one or two Boc-groups . These products are used in various applications, including the synthesis of water-soluble highly helical peptides . The compound’s action also facilitates the cleavage of protected groups due to the mutual interaction between them .
properties
IUPAC Name |
(2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSJJSOHPQQZHC-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114346-31-5 | |
Record name | 114346-31-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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